![molecular formula C9H12N2O3S B6318463 N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% CAS No. 6884-87-3](/img/structure/B6318463.png)
N-(4-Methylsulfamoyl-phenyl)-acetamide, 95%
Overview
Description
N-(4-Methylsulfamoyl-phenyl)-acetamide is a chemical compound with the molecular formula C15H16N2O4S. It is a derivative of sulfamoyl phenyl compounds, which are known for their antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves the addition of organometallic reagents to boranes . A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized .Molecular Structure Analysis
The molecular structure of N-(4-Methylsulfamoyl-phenyl)-acetamide is characterized by the presence of a sulfamoyl group attached to a phenyl ring. The molecular weight of the compound is 320.36 g/mol.Chemical Reactions Analysis
Boronic acids, such as 4-(N-Methylsulfamoyl)phenylboronic acid, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-Methylsulfamoylbenzeneboronic acid, include a molecular weight of 215.03 g/mol and a density of 1.4±0.1 g/cm3 .Scientific Research Applications
Dihydrofolate Reductase (DHFR) Inhibitors
N4-substituted sulfonamides, such as N-[4-(methylsulfamoyl)phenyl]acetamide, have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme involved in the synthesis of nucleotides and thus, inhibiting it can have antimicrobial and antitumor effects .
Antimicrobial Activity
Sulfonamides conjugated with acetamide fragments, like N-[4-(methylsulfamoyl)phenyl]acetamide, exhibit antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal infections .
Anticancer Activity
These compounds have shown significant cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . This is due to their ability to inhibit DHFR, which is essential for cell growth and proliferation .
Inhibition of Carbonic Anhydrase (CA)
Sulfonamides have been reported to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in maintaining pH and fluid balance in the body . This inhibition can have therapeutic implications in conditions like glaucoma, epilepsy, and even cancer .
Inhibition of Matrix Metalloproteinase (MMPs)
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a process that is often dysregulated in diseases like cancer and arthritis . Sulfonamides can inhibit MMPs, potentially slowing disease progression .
Antiproliferative Activity
New sulfathiazole derivatives, which include sulfonamides like N-[4-(methylsulfamoyl)phenyl]acetamide, have been evaluated for their antiproliferative activity . They have shown high to moderate antiproliferative activity, which could be useful in the treatment of various cancers .
Inhibition of Cathepsin
Some of these compounds have shown the ability to inhibit cathepsin L, an enzyme involved in protein degradation . This could have potential therapeutic applications in diseases characterized by excessive protein degradation, such as cancer .
Antibacterial Activity
The compound has also been evaluated for its antibacterial activity . One of the derivatives exhibited the highest activity, indicating the potential of N-[4-(methylsulfamoyl)phenyl]acetamide in the development of new antibacterial agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7(12)11-8-3-5-9(6-4-8)15(13,14)10-2/h3-6,10H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNNXMNEPHNUNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218944 | |
Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |
CAS RN |
6884-87-3 | |
Record name | N-[4-[(Methylamino)sulfonyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6884-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006884873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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